molecular formula C11H9ClOS B8395285 [5-(2-Chlorophenyl)-2-thienyl]methanol

[5-(2-Chlorophenyl)-2-thienyl]methanol

Cat. No.: B8395285
M. Wt: 224.71 g/mol
InChI Key: KVEQMWKWMISLST-UHFFFAOYSA-N
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Description

[5-(2-Chlorophenyl)-2-thienyl]methanol is a heterocyclic compound featuring a thiophene ring substituted at the 5-position with a 2-chlorophenyl group and a hydroxymethyl (-CH2OH) group at the 2-position. Thiophene-based compounds are known for their bioactivity, particularly as antibacterial agents , and the chlorophenyl moiety may enhance lipophilicity and binding interactions in biological systems .

Properties

Molecular Formula

C11H9ClOS

Molecular Weight

224.71 g/mol

IUPAC Name

[5-(2-chlorophenyl)thiophen-2-yl]methanol

InChI

InChI=1S/C11H9ClOS/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-6,13H,7H2

InChI Key

KVEQMWKWMISLST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(S2)CO)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) [5-(2-Pyridinyl)-2-thienyl]methanol
  • Molecular Formula: C10H9NOS
  • Molecular Weight : 191.25 g/mol
  • Key Differences: The 2-chlorophenyl group in the target compound is replaced with a pyridinyl ring.
(b) [5-(2-Chlorophenyl)-2-methylfuran-3-yl]methanol
  • Molecular Formula : C12H11ClO2
  • Molecular Weight : 222.67 g/mol
  • Key Differences: The thiophene ring is replaced with a furan, exchanging sulfur for oxygen.
(c) Phenolic Derivatives (e.g., Phenol, 4-methyl-2-[5-(2-thienyl)pyrazol-3-yl]-)
  • Molecular Formula : C13H12N2OS
  • Molecular Weight : 244.31 g/mol
  • Key Differences: A phenolic hydroxyl group replaces the hydroxymethyl group. This increases acidity (pKa ~10) compared to the alcohol (-CH2OH, pKa ~15–16), influencing solubility and reactivity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Solubility
[5-(2-Chlorophenyl)-2-thienyl]methanol* C11H9ClOS 224.70 Thienyl, -CH2OH, Cl Not reported Likely in DMSO, MeOH
[5-(2-Pyridinyl)-2-thienyl]methanol C10H9NOS 191.25 Thienyl, -CH2OH, pyridinyl Not reported Polar solvents
[5-(2-Chlorophenyl)-2-methylfuran-3-yl]methanol C12H11ClO2 222.67 Furan, -CH2OH, Cl Not reported Organic solvents
Phenol, 4-methyl-2-[5-(2-thienyl)pyrazol-3-yl]- C13H12N2OS 244.31 Thienyl, pyrazole, phenol Not reported Moderate polarity

*Estimated properties based on analogs.

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